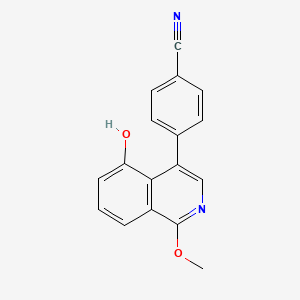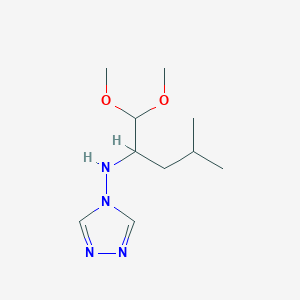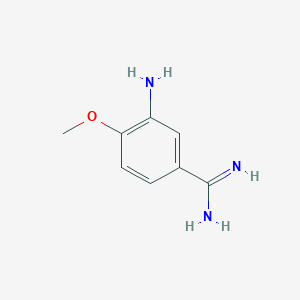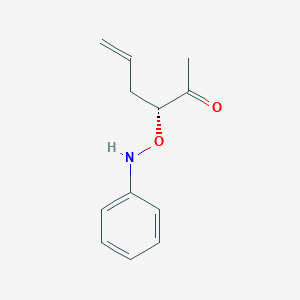![molecular formula C15H17NO3S B12521663 3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid CAS No. 819862-88-9](/img/structure/B12521663.png)
3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid is an organic compound that features a biphenyl group attached to an amino-propane sulfonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 4-aminobiphenyl with 1,3-propane sultone. The reaction is carried out under acidic conditions, which facilitates the formation of the sulfonic acid group. The general reaction scheme is as follows:
Starting Materials: 4-aminobiphenyl and 1,3-propane sultone.
Reaction Conditions: Acidic medium, typically using a strong acid like hydrochloric acid.
Procedure: The 4-aminobiphenyl is dissolved in an appropriate solvent, and 1,3-propane sultone is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Cyclohexyl derivatives.
Substitution: Alkylated or acylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and catalysts.
Wirkmechanismus
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic regions of proteins or cell membranes, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl: A precursor in the synthesis of the target compound.
1,3-Propane Sultone: Another precursor used in the synthesis.
Biphenyl-4-sulfonic Acid: A structurally related compound with similar properties.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid is unique due to the presence of both the biphenyl and sulfonic acid groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
819862-88-9 |
|---|---|
Molekularformel |
C15H17NO3S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3-(4-phenylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H17NO3S/c17-20(18,19)12-4-11-16-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2,(H,17,18,19) |
InChI-Schlüssel |
TVMQBTKBXYLWES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
![4-[4-(Trifluoromethyl)phenyl]but-3-yn-2-one](/img/structure/B12521617.png)



![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)

![10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12521643.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)

![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
